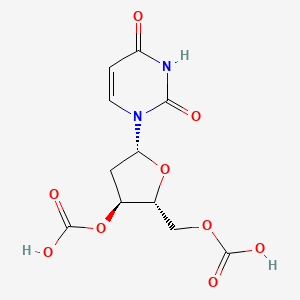
Diacetyl deoxyuridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diacetyl deoxyuridine is a synthetic nucleoside analog that combines the structural features of diacetyl and deoxyuridine
準備方法
Synthetic Routes and Reaction Conditions
One common method involves the radical bromination of 3’,5’-di-O-acetylthymidine to obtain 5-bromomethyl-3’,5’-di-O-acetyl-2’-deoxyuridine, which is then reacted with appropriate thiol compounds to yield the desired product .
Industrial Production Methods
Industrial production of diacetyl deoxyuridine typically involves large-scale synthesis using automated systems to ensure high yield and purity. The process may include the use of advanced purification techniques such as high-performance liquid chromatography (HPLC) to isolate the final product.
化学反応の分析
Types of Reactions
Diacetyl deoxyuridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like thiols and amines. Reaction conditions typically involve controlled temperatures and pH levels to ensure optimal yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted analogs of this compound.
科学的研究の応用
Diacetyl deoxyuridine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex nucleoside analogs.
Biology: The compound is employed in studies involving DNA synthesis and repair mechanisms.
作用機序
Diacetyl deoxyuridine exerts its effects by incorporating into DNA during replication, thereby interfering with the normal function of viral DNA polymerases. This results in the production of faulty DNA, which inhibits viral replication and reduces the infectivity of the virus . The molecular targets include thymidylate phosphorylase and viral DNA polymerases, which are crucial for DNA synthesis.
類似化合物との比較
Similar Compounds
Deoxyuridine: A naturally occurring nucleoside that is structurally similar to diacetyl deoxyuridine but lacks the diacetyl groups.
Idoxuridine: An antiviral drug that is a halogenated derivative of deoxyuridine.
Trifluridine: Another antiviral compound similar to idoxuridine, used in the treatment of viral eye infections.
Uniqueness
This compound is unique due to the presence of diacetyl groups, which enhance its chemical reactivity and potential antiviral properties. This structural modification allows it to interact differently with biological targets compared to its analogs, making it a valuable compound for research and therapeutic applications.
特性
分子式 |
C11H12N2O9 |
|---|---|
分子量 |
316.22 g/mol |
IUPAC名 |
[(2R,3S,5R)-3-carboxyoxy-5-(2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl hydrogen carbonate |
InChI |
InChI=1S/C11H12N2O9/c14-7-1-2-13(9(15)12-7)8-3-5(22-11(18)19)6(21-8)4-20-10(16)17/h1-2,5-6,8H,3-4H2,(H,16,17)(H,18,19)(H,12,14,15)/t5-,6+,8+/m0/s1 |
InChIキー |
BJKQZVDVFUKTSN-SHYZEUOFSA-N |
異性体SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)COC(=O)O)OC(=O)O |
正規SMILES |
C1C(C(OC1N2C=CC(=O)NC2=O)COC(=O)O)OC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


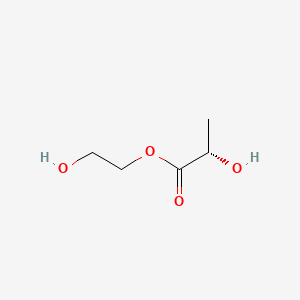

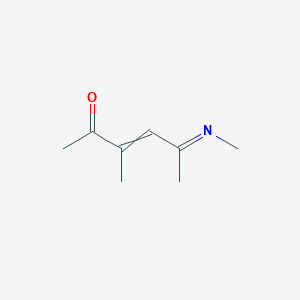
![S-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-oxidooxyphosphoryl]peroxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] hexadecanethioate](/img/structure/B13814961.png)
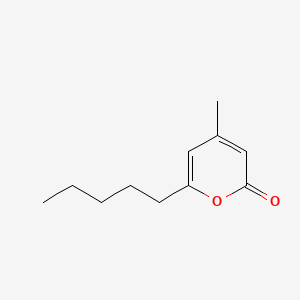
![(2S,3S,4S,5R)-6-[[(8R,9S,13S,14S,16S,17R)-3,17-dihydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-16-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13814966.png)

![Thieno[3,2-b]pyridine, 2-methyl-](/img/structure/B13814980.png)

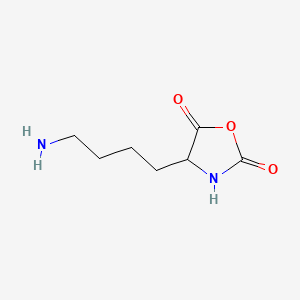
![N-{1-{5-O-[bis-(4-methoxyphenyl)phenylmethyl]-2-deoxy-2-fluoro-D-arabinofuranosyl}-1,2-dihydro-2-oxo-4-pyrimidinyl}-benzamide](/img/structure/B13814993.png)
![1H-Naphtho[2,1,8-mna]thioxanthen-1-one, 3-methoxy-2-phenyl-](/img/structure/B13815005.png)
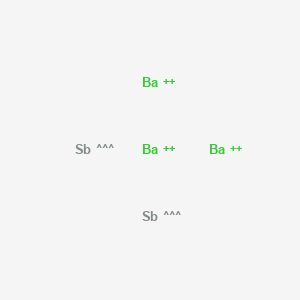
![N-[Bis(phenoxy)phosphoryl]-2-dipropoxyphosphorylsulfanylethanamine](/img/structure/B13815020.png)
